

# Crystallography and Structure of the Notum Inhibitor 8BTC: A Technical Guide

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## Compound of Interest

Compound Name: 8BTC

Cat. No.: B15543031

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This technical guide provides an in-depth analysis of the crystallographic structure and biochemical properties of the inhibitor **8BTC**. The document details the experimental procedures utilized for structure determination, presents key quantitative data in a structured format, and visualizes the relevant biological pathways and experimental workflows.

## Introduction

**8BTC**, also known as ARUK3004558, is a potent, non-covalent inhibitor of the human carboxylesterase Notum.<sup>[1]</sup> Notum is a negative regulator of the Wnt signaling pathway, which is crucial for embryonic development, tissue homeostasis, and is implicated in various diseases, including cancer. By inhibiting Notum, **8BTC** can restore Wnt signaling, making it a valuable tool for studying the therapeutic potential of Notum inhibition.<sup>[1]</sup>

This guide is based on the crystal structure of human Notum in complex with **8BTC**, available in the Protein Data Bank (PDB) under the accession code **8BTC**.<sup>[1]</sup> The structure was determined by X-ray diffraction at a resolution of 1.54 Å.<sup>[1]</sup>

## Crystallographic and Structural Data

The following tables summarize the key quantitative data from the crystallographic analysis of the **8BTC**-Notum complex.

## Table 1: Crystallographic Data Collection and Refinement Statistics

Parameter	Value
PDB ID	8BTC
Resolution (Å)	1.54
Space Group	P 21 21 21
Unit Cell Dimensions (Å)	a=50.3, b=75.5, c=100.2
R-work	0.211
R-free	0.230
Method	X-RAY DIFFRACTION

Data sourced from the RCSB PDB entry [8BTC](#).<sup>[1]</sup>

## Table 2: Biochemical Data

Inhibitor	Target	IC50 (nM)
8BTC (compound 4w)	Notum	2.5

Data sourced from MedchemExpress and the primary publication.

## Binding and Mechanism of Action

**8BTC** is an N-acyl indoline that was developed from a covalent virtual screening hit. It binds non-covalently to the palmitoleate pocket of Notum. The binding is characterized by key interactions, including aromatic stacking and a water-mediated hydrogen bond to the oxyanion hole. By occupying this pocket, **8BTC** prevents the catalytic activity of Notum, which is responsible for removing palmitoleoyl groups from Wnt proteins, thereby inactivating them. The inhibition of Notum by **8BTC** leads to the restoration of Wnt signaling.

## Experimental Protocols

The following are the detailed methodologies for the key experiments involved in the structural determination of the **8BTC**-Notum complex, as described in the primary publication.

## Protein Expression and Purification

- **Construct:** A construct of human Notum (residues 79-433) with a C-terminal His6-tag was used.
- **Expression System:** The protein was expressed in HEK293T cells.
- **Purification:**
  - The conditioned medium was harvested and subjected to immobilized metal affinity chromatography (IMAC) using a HisTrap HP column.
  - The protein was eluted with an imidazole gradient.
  - Further purification was achieved by size-exclusion chromatography using a Superdex 200 column equilibrated in a buffer containing 20 mM HEPES pH 7.5 and 150 mM NaCl.
  - Protein concentration was determined using the theoretical extinction coefficient at 280 nm.

## Crystallization

- **Complex Formation:** The purified Notum protein was incubated with a 5-fold molar excess of **8BTC**.
- **Crystallization Method:** The hanging drop vapor diffusion method was employed.
- **Conditions:** Crystals were grown by mixing the protein-inhibitor complex with a reservoir solution containing 0.1 M MES pH 6.5 and 20% w/v PEG 8000.
- **Cryo-protection:** For data collection, crystals were transferred to a cryo-protectant solution containing the reservoir solution supplemented with 25% (v/v) glycerol before being flash-cooled in liquid nitrogen.

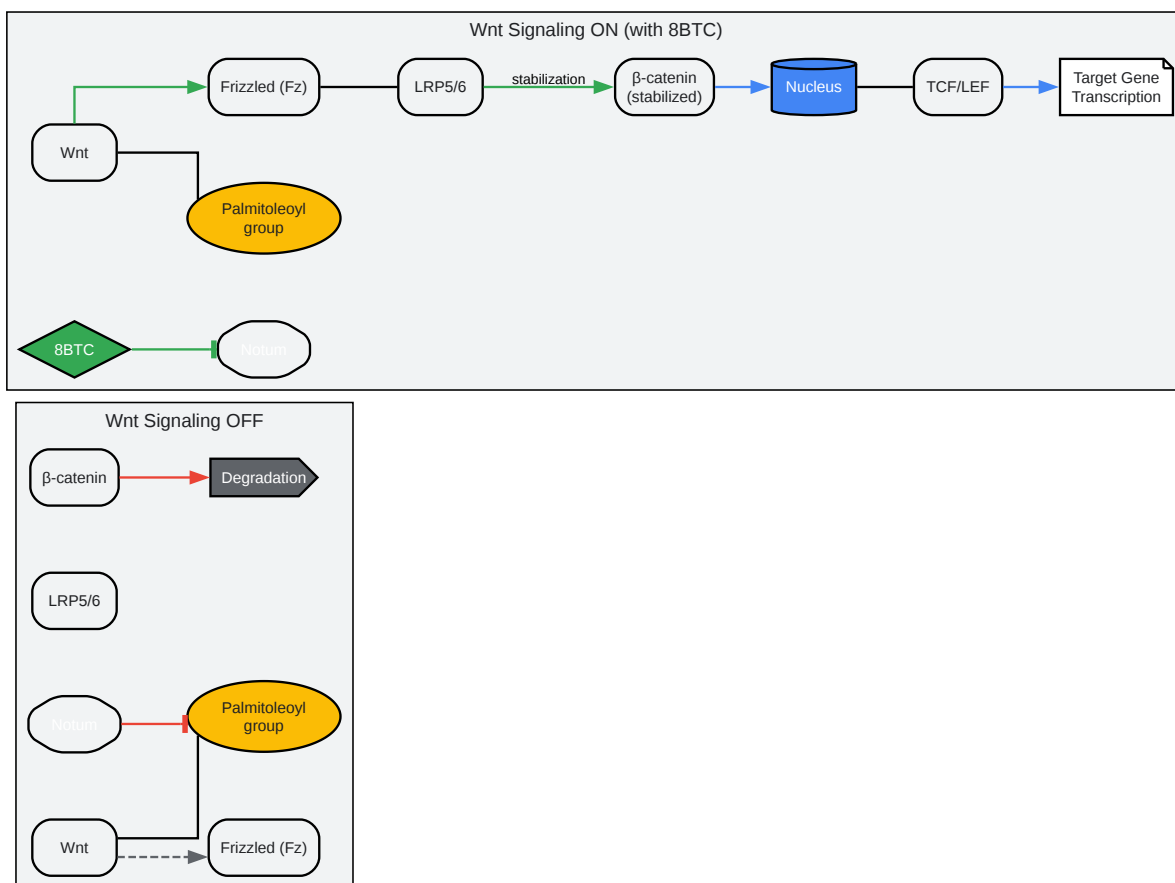
## Data Collection and Structure Determination

- **Data Collection:** X-ray diffraction data were collected at a synchrotron source.
- **Data Processing:** The diffraction data were processed and scaled using standard crystallographic software packages.
- **Structure Solution:** The structure was solved by molecular replacement using a previously determined structure of Notum as the search model.
- **Refinement:** The model was refined using iterative cycles of manual model building and automated refinement. The inhibitor was modeled into the electron density maps, and water molecules were added.
- **Validation:** The final model was validated using standard crystallographic validation tools to assess its geometric quality and fit to the electron density data.

## Visualizations

### Wnt Signaling Pathway and Notum Inhibition

The following diagram illustrates the canonical Wnt signaling pathway and the role of Notum and its inhibition by **8BTC**. In the "OFF" state, Notum removes the palmitoleoyl group from Wnt, preventing it from binding to its receptor Frizzled (Fz) and the co-receptor LRP5/6. This leads to the degradation of  $\beta$ -catenin. In the "ON" state, **8BTC** inhibits Notum, allowing Wnt to bind to its receptors, which leads to the stabilization of  $\beta$ -catenin, its translocation to the nucleus, and the activation of target gene transcription.

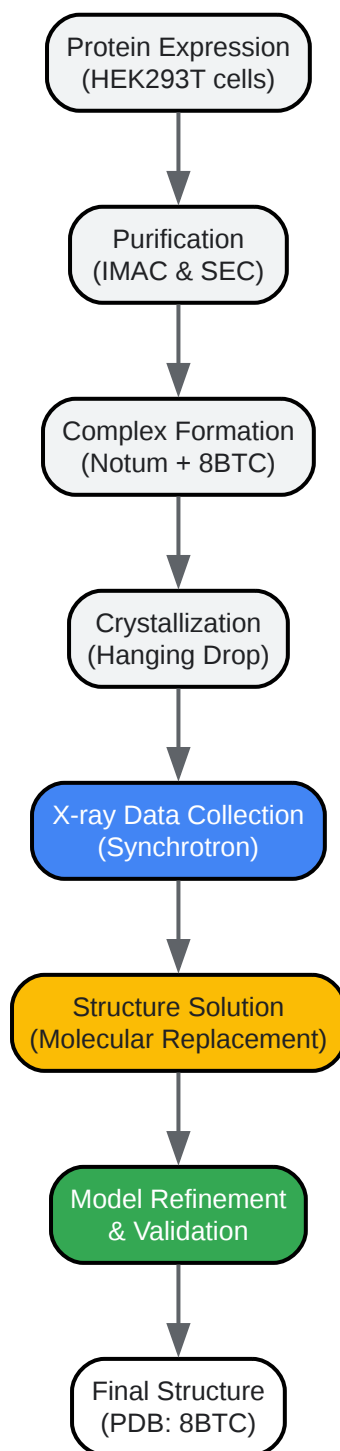


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Caption: Wnt signaling pathway modulation by Notum and its inhibitor **8BTC**.

## Experimental Workflow for Structure Determination

The following diagram outlines the major steps in the experimental workflow for determining the crystal structure of the Notum-**8BTC** complex.



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Caption: Experimental workflow for the structure determination of the Notum-**8BTC** complex.

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## References

- 1. rcsb.org [rcsb.org]
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